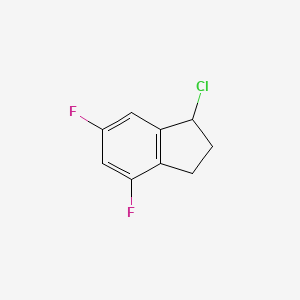

1-chloro-4,6-difluoro-2,3-dihydro-1H-indene

Overview

Description

“1-chloro-4,6-difluoro-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 1188146-38-4 . It has a molecular weight of 188.6 . The IUPAC name for this compound is 1-chloro-4,6-difluoroindane .

Molecular Structure Analysis

The InChI code for “1-chloro-4,6-difluoro-2,3-dihydro-1H-indene” is 1S/C9H7ClF2/c10-8-2-1-6-7(8)3-5(11)4-9(6)12/h3-4,8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed efficient protocols for synthesizing gem-difluorinated compounds, which include derivatives of 2,3-dihydro-1H-indene. These methodologies highlight the importance of specific halogenation and fluorination reactions in modifying the electronic and structural attributes of indene derivatives, which can be crucial for various chemical and pharmaceutical applications (Zhang et al., 2014). Such synthetic approaches are valuable for creating building blocks in organic synthesis, potentially applicable to 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene.

Applications in Polymer Solar Cells

A significant application of indene derivatives is found in the field of polymer solar cells. A study on nonfullerene polymer solar cells utilized a main-chain twisted low-bandgap acceptor based on indene derivatives, demonstrating the compound's role in achieving high power conversion efficiency. This underscores the potential of indene derivatives, including 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene, in enhancing the performance of photovoltaic materials (Wang et al., 2018).

Material Science and Electronic Applications

Indene derivatives have also been explored for their electronic properties and potential applications in material science. For example, twisted thieno[3,4‐b]thiophene‐based electron acceptors featuring an indenoindene core have been designed for high-performance organic photovoltaics. These studies highlight the role of indene derivatives in developing materials with low optical bandgaps and high molar extinction coefficients, essential for efficient energy conversion (Xu et al., 2017).

NMR Spectroscopy and Molecular Analysis

The structural and vibrational properties of indene derivatives have been studied using density functional theory calculations and NMR spectroscopy. Such research provides deep insights into the molecular structure, vibrational modes, and reactivity of these compounds, laying the groundwork for further chemical modifications and applications in various fields, including drug design and material science (Prasad et al., 2010).

Mechanism of Action

Target of Action

The compound “1-chloro-4,6-difluoro-2,3-dihydro-1H-indene” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indole derivatives, playing crucial roles in various biological activities .

Mode of Action

The mode of action of “1-chloro-4,6-difluoro-2,3-dihydro-1H-indene” is likely to be similar to other indole derivatives. Indole derivatives interact with their targets, often leading to changes in the target’s function . This interaction can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the observed biological activities of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a variety of molecular and cellular effects.

properties

IUPAC Name |

1-chloro-4,6-difluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-8-2-1-6-7(8)3-5(11)4-9(6)12/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIODUPHTKMMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-4,6-difluoro-2,3-dihydro-1H-indene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)